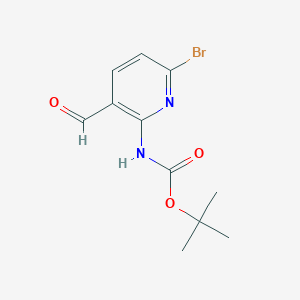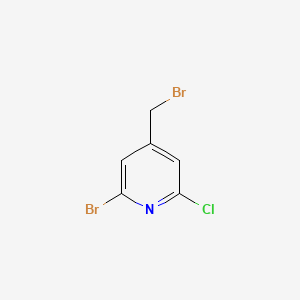
4-(1-Mercaptoureido)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Mercaptoureido)benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with mercaptoureido compounds under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and continuous monitoring of reaction parameters to maintain consistency and quality . The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Mercaptoureido)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonamides . These products have distinct properties and applications in different fields .
Wissenschaftliche Forschungsanwendungen
4-(1-Mercaptoureido)benzenesulfonamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1-Mercaptoureido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound exerts its effects by binding to the active sites of these targets, inhibiting their activity and thereby modulating various biochemical pathways . For instance, its inhibition of carbonic anhydrase enzymes leads to a decrease in the production of bicarbonate ions, which is crucial in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzenesulfonamide: Known for its antibacterial properties and used in the synthesis of sulfa drugs.
4-Nitrobenzenesulfonamide: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
4-Chlorobenzenesulfonamide: Employed in the production of herbicides and other agrochemicals.
Uniqueness
4-(1-Mercaptoureido)benzenesulfonamide stands out due to its unique mercaptoureido group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Eigenschaften
Molekularformel |
C7H9N3O3S2 |
|---|---|
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
1-(4-sulfamoylphenyl)-1-sulfanylurea |
InChI |
InChI=1S/C7H9N3O3S2/c8-7(11)10(14)5-1-3-6(4-2-5)15(9,12)13/h1-4,14H,(H2,8,11)(H2,9,12,13) |
InChI-Schlüssel |
XJWWTGVQJWVVBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(C(=O)N)S)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
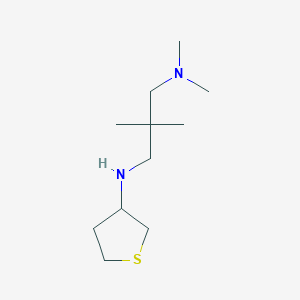
![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
![tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13012408.png)
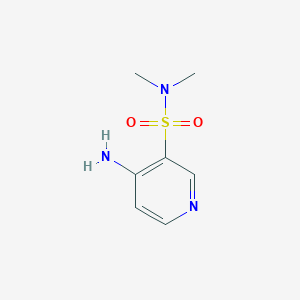

![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)
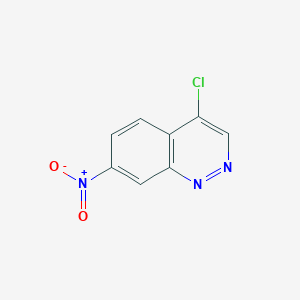
![1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13012431.png)
![exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13012436.png)
